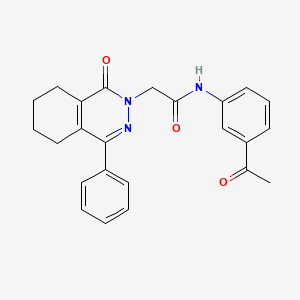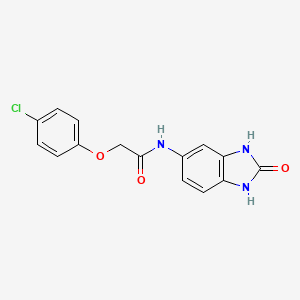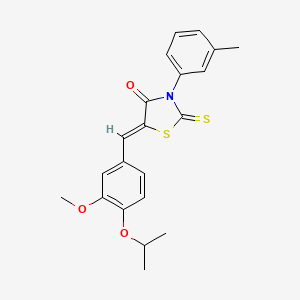
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve physical performance.
Mechanism of Action
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and physical performance. Additionally, activation of PPARδ has been shown to reduce inflammation and promote the formation of new blood vessels, which may be beneficial for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound 501516 has been shown to increase endurance and improve physical performance in animal studies. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote the formation of new blood vessels. However, the long-term effects of this compound 501516 on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 in lab experiments is its ability to improve endurance and physical performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one limitation of using this compound 501516 is its potential to cause adverse effects, such as liver damage and cancer. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
Future research on 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 should focus on its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the long-term effects of this compound 501516 on human health and its safety and efficacy as a performance-enhancing drug. Other future directions may include the development of new PPARδ agonists with improved efficacy and safety profiles, as well as the investigation of the mechanisms underlying the effects of PPARδ activation on various physiological processes.
Synthesis Methods
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 can be synthesized using various methods, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylbenzylamine, followed by the reaction with benzoyl chloride. The resulting compound can be purified through recrystallization or column chromatography.
Scientific Research Applications
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. In animal studies, this compound 501516 has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, this compound 501516 has been investigated for its potential to treat muscle wasting and improve exercise performance in patients with chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-10-18(14(2)11-13)23-21(25)15-5-3-6-16(12-15)28-20-17(22)7-4-8-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJUCEBXZDSYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5063812.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5063816.png)
![1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol](/img/structure/B5063831.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5063845.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5063846.png)


![5-(4-chlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063859.png)
![methyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5063866.png)
![2-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063874.png)
![4-[(2,4-difluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5063877.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5063886.png)
